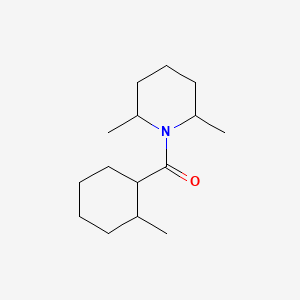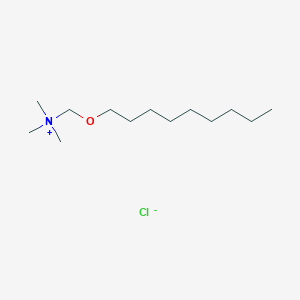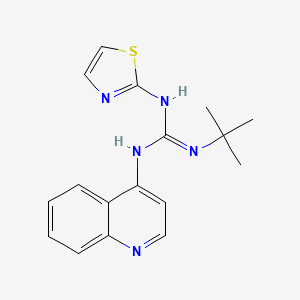
4-Cyclohexyl-N,N-dipropylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-N,N-dipropylbutanamide is an organic compound with the molecular formula C18H35NO It is characterized by a cyclohexyl group attached to a butanamide backbone, with two propyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-N,N-dipropylbutanamide typically involves the reaction of cyclohexylamine with butanoyl chloride, followed by the introduction of propyl groups. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Cyclohexylamine reacts with butanoyl chloride in the presence of triethylamine to form N-cyclohexylbutanamide.
- N-cyclohexylbutanamide is then reacted with propyl bromide in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-N,N-dipropylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylbutanoic acid or cyclohexylbutanamide derivatives.
Reduction: Formation of cyclohexylbutylamine.
Substitution: Formation of various substituted butanamides depending on the substituent introduced.
Scientific Research Applications
4-Cyclohexyl-N,N-dipropylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-N,N-dipropylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal applications, it may interact with pain receptors to exert analgesic effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-N,N-diisobutylbutanamide: Similar structure but with isobutyl groups instead of propyl groups.
N-Cyclohexyl-2-pyrrolidone: Contains a cyclohexyl group and a pyrrolidone ring, used as a solvent and in protein modeling.
Uniqueness
4-Cyclohexyl-N,N-dipropylbutanamide is unique due to its specific combination of cyclohexyl and dipropyl groups attached to a butanamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
72299-33-3 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
4-cyclohexyl-N,N-dipropylbutanamide |
InChI |
InChI=1S/C16H31NO/c1-3-13-17(14-4-2)16(18)12-8-11-15-9-6-5-7-10-15/h15H,3-14H2,1-2H3 |
InChI Key |
MOHHIJDJOMVDAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
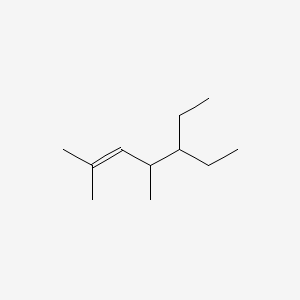
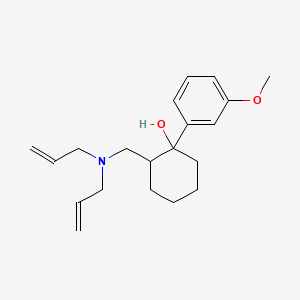
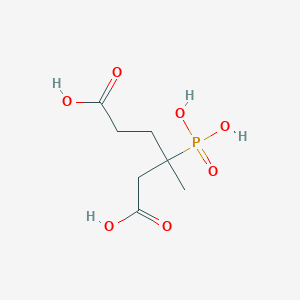
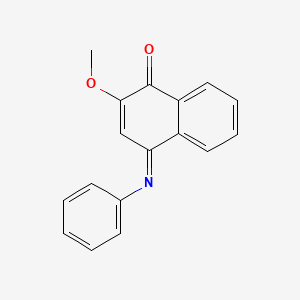
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
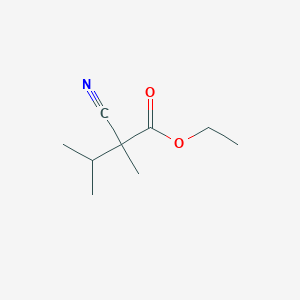
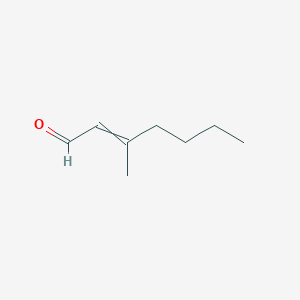
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

